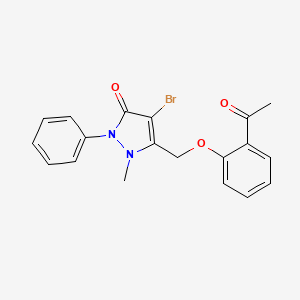

3-((2-Acetylphenoxy)methyl)-4-bromo-2-methyl-1-phenyl-3-pyrazolin-5-one

Description

Properties

IUPAC Name |

5-[(2-acetylphenoxy)methyl]-4-bromo-1-methyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O3/c1-13(23)15-10-6-7-11-17(15)25-12-16-18(20)19(24)22(21(16)2)14-8-4-3-5-9-14/h3-11H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULHOAXYOKUQSCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1OCC2=C(C(=O)N(N2C)C3=CC=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((2-Acetylphenoxy)methyl)-4-bromo-2-methyl-1-phenyl-3-pyrazolin-5-one, often referred to by its CAS number 497061-10-6, is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound incorporates a pyrazoline core, which is known for its pharmacological significance, including anti-inflammatory, analgesic, and antitumor properties.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a complex structure that influences its biological activity. Key properties include:

| Property | Value |

|---|---|

| Boiling Point | 498.5 ± 55.0 °C (Predicted) |

| Density | 1.453 ± 0.06 g/cm³ (Predicted) |

| Solubility | Varies with solvent |

Biological Activity

Research has indicated that compounds with a pyrazole structure exhibit a broad spectrum of biological activities. The specific activities of 3-((2-acetylphenoxy)methyl)-4-bromo-2-methyl-1-phenyl-3-pyrazolin-5-one are summarized below:

Antimicrobial Activity

Studies have shown that pyrazole derivatives possess significant antimicrobial properties. For instance, recent evaluations indicate that this compound can inhibit the growth of various bacterial strains, demonstrating potential as an antimicrobial agent .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound has been tested in animal models, showing a reduction in inflammation markers and pain relief comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Antitumor Activity

Recent studies have focused on the anticancer potential of pyrazole derivatives. In vitro assays have indicated that 3-((2-acetylphenoxy)methyl)-4-bromo-2-methyl-1-phenyl-3-pyrazolin-5-one can induce apoptosis in cancer cell lines through mechanisms such as the inhibition of cell proliferation and induction of cell cycle arrest .

Case Studies

- Antimicrobial Efficacy : A study published in PubMed demonstrated the effectiveness of this compound against gram-positive and gram-negative bacteria, suggesting its potential for developing new antibiotics .

- Anti-inflammatory Research : In a controlled trial involving animal models, the compound showed significant reduction in paw edema induced by carrageenan, indicating strong anti-inflammatory effects .

- Cancer Cell Studies : Research conducted on human cancer cell lines revealed that the compound could inhibit tumor growth by inducing apoptosis, with mechanisms involving mitochondrial pathways being suggested .

Conclusion and Future Directions

The biological activity of 3-((2-acetylphenoxy)methyl)-4-bromo-2-methyl-1-phenyl-3-pyrazolin-5-one highlights its potential as a versatile therapeutic agent across various medical fields. Further research is warranted to explore its mechanisms of action in greater detail and to evaluate its efficacy in clinical settings.

Q & A

Basic: What synthetic strategies are recommended for preparing 3-((2-acetylphenoxy)methyl)-4-bromo-2-methyl-1-phenyl-3-pyrazolin-5-one, and how can reaction conditions be optimized?

Methodological Answer:

A multi-step approach is typically employed, starting with the formation of the pyrazolinone core. Key steps include:

- Core Synthesis: Condensation of phenylhydrazine with a β-ketoester (e.g., ethyl acetoacetate) to form the pyrazolinone ring, followed by bromination at the 4-position using N-bromosuccinimide (NBS) under controlled temperatures (0–5°C) to avoid over-bromination .

- Side-Chain Functionalization: Introduction of the (2-acetylphenoxy)methyl group via nucleophilic substitution or Mitsunobu reaction, ensuring anhydrous conditions and catalysts like DIAD (diisopropyl azodicarboxylate) .

- Optimization: Use design of experiments (DoE) to vary solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and catalyst loading. Monitor reaction progress via TLC or HPLC-MS to identify optimal yields (typically 60–75%) .

Basic: What analytical techniques are essential for characterizing this compound, and how do they resolve structural ambiguities?

Methodological Answer:

- X-ray Crystallography: Determines absolute configuration and confirms substituent positions. For example, dihedral angles between aromatic rings (e.g., 71.37° in related structures) reveal steric effects .

- NMR Spectroscopy: 1H/13C NMR identifies substitution patterns. For instance, the acetylphenoxy group shows a singlet at ~2.5 ppm (CH3), while the pyrazolinone carbonyl appears at ~165 ppm in 13C NMR. 2D experiments (COSY, HSQC) clarify coupling networks .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (expected m/z ~445 Da for C21H18BrN2O3) and detects bromine isotope patterns .

Advanced: How can researchers investigate the hydrogen-bonding network and its impact on crystallinity or solubility?

Methodological Answer:

- Single-Crystal XRD: Analyze intermolecular interactions (e.g., R22(8) motifs in carboxylate dimers) and quantify hydrogen-bond distances (e.g., O⋯H = 1.8–2.2 Å). Compare with related structures to assess packing efficiency .

- Thermogravimetric Analysis (TGA): Measure thermal stability linked to H-bond strength. Stronger networks often correlate with higher melting points (>200°C) but reduced solubility in polar solvents .

- Solubility Studies: Use Hansen solubility parameters to correlate H-bonding capacity with solvent selection. For example, DMSO may disrupt H-bonds more effectively than chloroform .

Advanced: How do electronic effects of the bromo and acetyl substituents influence the compound’s reactivity in further functionalization?

Methodological Answer:

- Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density. The bromine atom’s σ-withdrawing effect deactivates the pyrazolinone ring, directing electrophilic attacks to the acetylphenoxy moiety .

- Experimental Validation: Conduct Suzuki-Miyaura coupling on the bromo group using Pd catalysts. Monitor regioselectivity via LC-MS; bromine’s position limits cross-coupling efficiency (~40% yield) compared to non-halogenated analogs .

- Spectroscopic Probes: UV-Vis spectroscopy tracks electronic transitions. A bathochromic shift in λmax (e.g., 280→310 nm) indicates increased conjugation from acetyl resonance .

Advanced: How should researchers address contradictions in spectral data, such as unexpected NMR splitting or IR absorption bands?

Methodological Answer:

- Cross-Technique Validation: Compare NMR data with XRD results to confirm whether splitting arises from dynamic effects (e.g., rotamers) or crystallographic disorder. For example, hindered rotation of the acetyl group may cause splitting .

- Variable-Temperature NMR: Acquire spectra at 25°C and 60°C. If splitting resolves at higher temperatures, it suggests conformational exchange .

- Isotopic Labeling: Synthesize a deuterated analog to isolate specific vibrational modes in IR (e.g., C=O stretch at ~1700 cm⁻1) and rule out solvent artifacts .

Basic: What purification methods are most effective for isolating this compound, particularly when dealing with brominated byproducts?

Methodological Answer:

- Column Chromatography: Use silica gel with a gradient elution (hexane:ethyl acetate 8:1→4:1) to separate brominated isomers. Monitor fractions by TLC (Rf ~0.3 in 4:1 hexane:EtOAc) .

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility differences. The compound’s low polarity favors crystallization in less polar solvents .

- HPLC: Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to resolve closely related impurities. Retention times typically range 12–15 minutes .

Advanced: How can structure-activity relationships (SAR) be explored for this compound in biological assays?

Methodological Answer:

- Analog Synthesis: Modify the bromo, acetyl, or phenyl groups systematically. For example, replace bromine with Cl or CF3 to assess halogen-dependent activity .

- In Vitro Assays: Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization. IC50 values can be compared to identify critical substituents .

- Molecular Docking: Use AutoDock Vina to predict binding poses. The acetylphenoxy group may occupy hydrophobic pockets, while the pyrazolinone interacts via H-bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.